molecular formula C11H9ClN2O4 B1297329 [1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid CAS No. 62848-53-7

[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid

Cat. No. B1297329
CAS RN: 62848-53-7
M. Wt: 268.65 g/mol
InChI Key: UDOPITICNQWATG-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazolidine, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring) that is substituted with a chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazolidine ring, the phenyl ring, and the acetic acid moiety. The chlorine atom on the phenyl ring is an electron-withdrawing group, which could influence the reactivity of the compound .

Scientific Research Applications

Synthesis and Structural Properties

The synthesis and structural properties of related compounds have been a subject of scientific investigation. For example, the study on the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones highlighted the reaction of chloral with substituted anilines resulting in various intermediates, which could provide insight into the reactivity and potential applications of [1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid in synthesizing heterocyclic compounds. This research demonstrates the complexity of reactions involving chloral and amines and their potential to produce compounds with interesting structural and spectroscopic properties (Issac & Tierney, 1996).

Heterocyclic Chemistry and Drug Discovery

Hydantoin derivatives, closely related to the imidazolidin-4-yl moiety in [1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid, have been explored for their diverse biological and pharmacological activities. These compounds are significant in medicinal chemistry, offering a preferred scaffold in drug discovery due to their versatility in forming hybrids with other molecules, which can result in compounds with potential therapeutic applications. The Bucherer-Bergs reaction, used for the synthesis of hydantoin, showcases the relevance of such structures in the synthesis of non-natural amino acids and their conjugates, indicating the broader chemical utility and potential biological relevance of related compounds (Shaikh et al., 2023).

Environmental and Biological Implications

Research on compounds like chlorogenic acid (CGA) and 2,4-dichlorophenoxyacetic acid (2,4-D) provides insight into the environmental and biological implications of chemically related compounds. CGA, for example, has been identified for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities, suggesting potential health benefits of structurally related compounds. Similarly, studies on the toxicity and mutagenicity of herbicides like 2,4-D highlight the environmental impact and regulatory considerations for chemical compounds with chloro and acetic acid functionalities (Naveed et al., 2018; Zuanazzi et al., 2020).

properties

IUPAC Name

2-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O4/c12-6-1-3-7(4-2-6)14-10(17)8(5-9(15)16)13-11(14)18/h1-4,8H,5H2,(H,13,18)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOPITICNQWATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(NC2=O)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70978565
Record name [1-(4-Chlorophenyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid

CAS RN

62848-53-7
Record name 4-Imidazolidineacetic acid, 1-(4-chlorophenyl)-2,5-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062848537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1-(4-Chlorophenyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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